molecular formula C10H13ClN2O B043985 2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride CAS No. 91374-26-4

2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride

Cat. No. B043985
CAS RN: 91374-26-4
M. Wt: 212.67 g/mol
InChI Key: DJGTZKDSBORQAU-UHFFFAOYSA-N
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Description

“2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride” is a chemical compound with the molecular formula C10H13ClN2O . It is also known by its IUPAC name, 2-(1H-indol-4-yloxy)ethanamine hydrochloride .


Molecular Structure Analysis

The molecular structure of “2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride” can be represented by the SMILES string: C1=CC2=C (C=CN2)C (=C1)OCCN.Cl . This indicates that the compound contains an indole ring attached to an ethanamine group via an ether linkage .

Scientific Research Applications

Antiviral Activity

Indole derivatives, such as 2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride, have shown promising antiviral activities . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .

Anti-inflammatory Properties

Indole derivatives are known to possess anti-inflammatory properties . This could potentially make 2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride useful in the treatment of conditions characterized by inflammation .

Anticancer Potential

Indole derivatives have been found to exhibit anticancer activities . This suggests that 2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride could potentially be used in cancer treatment .

Antioxidant Activity

Indole derivatives are known for their antioxidant properties . This means that 2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride could potentially be used to combat oxidative stress .

Antimicrobial Properties

Indole derivatives have shown antimicrobial activities . This suggests that 2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride could potentially be used in the treatment of microbial infections .

Antitubercular Activity

Indole derivatives have demonstrated antitubercular activities . This suggests that 2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride could potentially be used in the treatment of tuberculosis .

Neurotransmitter Modulation

4-(2-aminoethyl)oxyindole hydrochloride bears a close structural and chemical similarity to the neurotransmitter serotonin and to melatonin, which plays a key role in the daily behavioral and physiological states of humans .

Treatment of Psychotic Disorders

4-(2-aminoethyl)oxyindole hydrochloride has been identified as a viable lead for further preclinical characterization as a potential novel treatment option for disorders associated with increased dopaminergic function, such as schizophrenia .

properties

IUPAC Name

2-(1H-indol-4-yloxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c11-5-7-13-10-3-1-2-9-8(10)4-6-12-9;/h1-4,6,12H,5,7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGTZKDSBORQAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624380
Record name 2-[(1H-Indol-4-yl)oxy]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride

CAS RN

91374-26-4
Record name 2-[(1H-Indol-4-yl)oxy]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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